Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester
Description
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester (CAS: 67584-63-8) is a fluorinated glycine derivative characterized by a nonafluorobutylsulfonyl group attached to the nitrogen atom of glycine’s ethyl ester backbone. Its molecular formula is C₉H₁₂F₉NO₄S, with a molecular weight of 425.26 g/mol. The compound’s structure combines hydrophobicity from the perfluorinated chain with the reactivity of the sulfonyl and ester groups, making it relevant for applications in specialty polymers, surfactants, and pharmaceutical intermediates . Predicted collision cross-section (CCS) values for its adducts range from 184.8–194.0 Ų, indicating a compact molecular geometry influenced by the fluorinated chain .
Properties
CAS No. |
67584-63-8 |
|---|---|
Molecular Formula |
C10H12F9NO4S |
Molecular Weight |
413.26 g/mol |
IUPAC Name |
ethyl 2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate |
InChI |
InChI=1S/C10H12F9NO4S/c1-3-20(5-6(21)24-4-2)25(22,23)10(18,19)8(13,14)7(11,12)9(15,16)17/h3-5H2,1-2H3 |
InChI Key |
FUWUVCJRFPBKEF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)OCC)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate typically involves the reaction of glycine derivatives with nonafluorobutyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production methods for ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The nonafluorobutyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays due to its unique chemical properties.
Medicine: Explored for its potential as a drug delivery agent due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The nonafluorobutyl group enhances its ability to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Structural Analogs with Varying Fluorinated Chains
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester (CAS: 68555-79-3)
- Molecular Formula: C₁₁H₁₂F₁₁NO₄S
- Molecular Weight : 463.26 g/mol
- LogP : 5.28 (higher hydrophobicity due to longer fluorinated chain)
- Key Differences: The undecafluoropentyl chain increases molecular weight and hydrophobicity compared to the nonafluorobutyl analog. HPLC separation on Newcrom R1 columns requires acetonitrile/water with phosphoric acid, reflecting its enhanced lipophilicity .
2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester (CAS: 17329-79-2)
- Molecular Formula: C₁₁H₁₂F₉NO₄S
- Molecular Weight : 425.26 g/mol
- Key Differences :
Analogs with Non-Fluorinated Substituents
Glycine, N-phenyl-, ethyl ester (CAS: 2216-92-4)
- Molecular Formula: C₁₀H₁₃NO₂
- Molecular Weight : 179.22 g/mol
- Key Differences :
N-Chloroacetyl glycine ethyl ester
- Molecular Formula: C₆H₁₀ClNO₃
- Molecular Weight : 179.60 g/mol
- Key Differences :
Physicochemical and Functional Comparisons
*Estimated based on undecafluoropentyl analog’s LogP and chain length reduction.
Reactivity and Stability
- Fluorinated Sulfonyl Group: The electron-withdrawing nature of the nonafluorobutylsulfonyl group enhances resistance to hydrolysis compared to non-fluorinated analogs (e.g., N-phenyl glycine ester) .
- Ester Group Stability : The ethyl ester in the target compound is less reactive than methyl esters (e.g., N-trifluoroacetyl glycine methyl ester) but more hydrolytically stable than benzyl esters .
Regulatory and Environmental Considerations
- Shorter fluorinated chains (e.g., nonafluorobutyl vs. undecafluoropentyl) may reduce bioaccumulation risks but still require export notifications under EPA guidelines .
Biological Activity
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester is a synthetic compound with a unique structure characterized by a glycine backbone modified with an ethyl group and a nonafluorobutyl sulfonyl moiety. This modification imparts distinctive chemical properties that may influence its biological activity, particularly in the context of perfluorinated compounds (PFCs).
- Molecular Formula : C₁₄H₁₉F₉N₂O₄S
- Molar Mass : Approximately 413.26 g/mol
- Functional Groups : The presence of the nonafluorobutyl sulfonyl group contributes to the compound's hydrophobicity and potential bioactivity.
Biological Activity
The biological activity of this compound is largely influenced by its structural characteristics, particularly its fluorinated moiety. Research on related compounds has revealed several key areas of biological activity:
-
Toxicity and Carcinogenicity :
- Studies indicate that perfluorinated compounds, including derivatives similar to this compound, can exhibit toxic effects on liver function and may be associated with carcinogenic outcomes in animal models. For instance, perfluorooctane sulfonate (PFOS) has been linked to increased incidences of liver tumors in rats at high exposure levels .
-
Metabolic Pathways :
- The metabolism of fluorinated compounds often leads to the formation of more toxic metabolites. Glycine derivatives are metabolized into perfluoroalkane sulfonamides and eventually into PFOS, which is known for its persistence in biological systems . This metabolic pathway raises concerns regarding the bioaccumulation and long-term effects on health.
-
Endocrine Disruption :
- Research suggests that PFCs can disrupt endocrine functions by altering hormone levels in the body. For example, exposure to PFOS has been shown to reduce serum cholesterol and thyroid hormones while increasing estradiol levels . Such disruptions can have significant implications for reproductive health and metabolic processes.
Case Study 1: Hepatotoxicity in Rodent Models
A study investigating the effects of PFOS and related compounds found that chronic exposure resulted in hepatocellular hypertrophy and increased liver weight in both male and female rats. The lowest observed adverse effect level (LOAEL) was determined to be around 3 mg/kg body weight per day . This finding underscores the potential hepatotoxicity associated with compounds structurally similar to this compound.
Case Study 2: Developmental Toxicity
Research has indicated that exposure to certain PFCs during gestation can lead to developmental issues such as reduced fetal weight and skeletal abnormalities . This highlights the importance of understanding the teratogenic potential of glycine derivatives in pregnant populations.
Comparative Analysis
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Glycine, N-ethyl-N-(pentadecafluoroheptyl)- | C₁₄H₁₉F₁₅NO₄S | Potentially different biological activity due to chain length |
| Glycine, N-methyl-N-(nonafluorobutyl)- | C₁₀H₁₂F₉N₂O₄S | Affects solubility and reactivity |
| Glycine, N-propyl-N-(tridecafluorohexyl)- | C₁₃H₁₈F₁₃NO₄S | Impacts hydrophobicity |
| Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]- | C₁₄H₁₉F₉N₂O₄S | Unique physicochemical properties suitable for specialized applications |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for separating and quantifying Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester in complex mixtures?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) using a Newcrom R1 column is effective. The mobile phase typically includes acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatibility, replace phosphoric acid with formic acid. Columns with 3 µm particles enable fast UPLC applications. This method is scalable for preparative isolation of impurities and pharmacokinetic studies .
Q. How can researchers synthesize this compound?
- Methodological Answer : Synthesis often involves multi-step reactions. For example, condensation of ethyl alcohol with intermediate sulfonamide-glycine derivatives under controlled conditions. Purification may require silica gel chromatography with ethyl acetate as an eluent, yielding the compound as a viscous oil. Characterization via IR, NMR, and elemental analysis is critical to confirm structure and purity .
Q. What are the key physicochemical properties (e.g., LogP, molecular weight) of this compound?
- Methodological Answer : The molecular formula is C₁₁H₁₂F₉NO₄S, with a molecular weight of 463.26 g/mol. LogP is approximately 5.28, indicating high lipophilicity. These properties are determined using standardized RP-HPLC retention times and computational modeling .
Advanced Research Questions
Q. How does the pH-sensitive degradation mechanism of polymers incorporating this compound influence controlled drug delivery?
- Methodological Answer : When integrated into polyphosphazene matrices (e.g., PGBP), the compound undergoes a two-stage degradation. At physiological pH (7.4), side groups hydrolyze rapidly, solubilizing the polymer within 1.5 days. Under acidic conditions (pH 5–6), degradation slows (>20 days), attributed to reduced hydrolysis rates. Monitor degradation kinetics via in vitro assays (e.g., mass loss, GPC for molecular weight changes) .
Q. Why does this compound exhibit poor enantioselectivity in asymmetric catalysis compared to other α-amino acid esters?
- Methodological Answer : In palladium-catalyzed three-component reactions, glycine ethyl ester derivatives lack stereochemical bias due to their simple structure (no chiral centers). In contrast, bulkier amino acid esters (e.g., phenylalanine derivatives) induce steric effects, enhancing enantioselectivity. Use chiral aldehyde co-catalysts or modify reaction conditions (temperature, solvent) to improve selectivity .
Q. What regulatory considerations apply to the environmental handling of this compound?
- Methodological Answer : The compound is regulated under TSCA Section 12(b) due to its perfluorobutyl sulfonyl group, which raises persistence and bioaccumulation concerns. Compliance requires export notifications to the EPA. Analytical methods (e.g., LC-MS) should be employed to detect trace residues in environmental samples .
Q. How can researchers optimize the synthesis of derivatives with modified fluorinated chains?
- Methodological Answer : Replace the nonafluorobutyl group with longer perfluoroalkyl chains (e.g., undecafluoropentyl) via nucleophilic substitution. Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate structural changes using ¹⁹F NMR and high-resolution mass spectrometry (HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
